molecular formula C16H14FN5O4S2 B11039975 ethyl 5-{[4-(ethoxycarbonyl)-1-(4-fluorophenyl)-1H-1,2,3-triazol-5-yl]sulfanyl}-1,2,3-thiadiazole-4-carboxylate

ethyl 5-{[4-(ethoxycarbonyl)-1-(4-fluorophenyl)-1H-1,2,3-triazol-5-yl]sulfanyl}-1,2,3-thiadiazole-4-carboxylate

Cat. No.: B11039975
M. Wt: 423.4 g/mol
InChI Key: ZKZKGHBLAHSCIM-UHFFFAOYSA-N
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Description

Ethyl 5-{[4-(ethoxycarbonyl)-1-(4-fluorophenyl)-1H-1,2,3-triazol-5-yl]sulfanyl}-1,2,3-thiadiazole-4-carboxylate is a complex organic compound that belongs to the class of thiadiazole derivatives This compound is characterized by its unique structure, which includes a triazole ring, a thiadiazole ring, and various functional groups such as ethoxycarbonyl and fluorophenyl

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-{[4-(ethoxycarbonyl)-1-(4-fluorophenyl)-1H-1,2,3-triazol-5-yl]sulfanyl}-1,2,3-thiadiazole-4-carboxylate typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes the formation of the triazole ring through a cycloaddition reaction, followed by the introduction of the thiadiazole ring and the attachment of the ethoxycarbonyl and fluorophenyl groups. The reaction conditions often involve the use of specific catalysts, solvents, and temperature control to ensure high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and environmental considerations. Industrial production often requires optimization of reaction parameters, purification techniques, and quality control measures to meet regulatory standards and ensure consistent product quality.

Chemical Reactions Analysis

Nucleophilic Substitution at the Thiadiazole Ring

The electron-deficient thiadiazole ring undergoes nucleophilic substitution, particularly at the 5-sulfanyl position. Reactions with amines, thiols, or alkoxides displace the sulfanyl group, enabling derivatization for enhanced bioactivity or solubility.

Reagent Conditions Product Application
Primary aminesNaOMe/MeOH, 25–40°CThiadiazole-4-carboxylate with amine substituentsAntibacterial agent synthesis
Benzyl thiolDMF, 60°C, 12 hrsBis-thioether derivativesEnhanced lipophilicity for CNS targeting
Sodium ethoxideEthanol, refluxEthoxy-substituted analogsSolubility optimization

Ester Hydrolysis

The ethyl ester groups undergo hydrolysis under acidic or basic conditions, yielding carboxylic acid derivatives. This reaction is critical for prodrug activation or generating polar metabolites.

Conditions Reagents Product Notes
Acidic (HCl/H₂O)6M HCl, reflux, 6 hrs5-{[4-(Carboxy)-1-(4-fluorophenyl)-1H-triazol-5-yl]sulfanyl}thiadiazole-4-carboxylic acidImproved water solubility
Basic (NaOH/EtOH)2M NaOH, 80°C, 4 hrsSame as aboveHigher yield (>85%) vs. acidic conditions

Triazole Ring Functionalization

The 1,2,3-triazole moiety participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) and electrophilic substitution, enabling structural diversification .

Reaction Type Reagents/Conditions Product Utility
CuAACCuSO₄, sodium ascorbate1,4-disubstituted triazole-linked hybridsAntimicrobial conjugates
Electrophilic brominationBr₂, CHCl₃, 0°C4-Bromo-triazole derivativeIntermediate for cross-coupling reactions

Cycloaddition Reactions

The thiadiazole and triazole rings engage in [3+2] and [4+2] cycloadditions, forming fused heterocycles with enhanced π-conjugation.

Cycloaddition Type Partners Product Outcome
[3+2] with nitrile oxidesChlorooxime, baseIsoxazoline-thiadiazole hybridsFluorescent probes
[4+2] with dienes1,3-Butadiene, heatDihydrothiadiazolo-triazepine derivativesAnticancer candidate scaffolds

Redox Reactions

The nitro and sulfanyl groups participate in reduction-oxidation pathways:

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the nitro group to an amine, altering electronic properties.

  • Oxidation : H₂O₂ oxidizes the sulfanyl bridge to sulfoxide/sulfone derivatives, modulating biological activity.

Biological Target Interactions

The compound inhibits enzymes via non-covalent interactions:

  • JNK Kinase Inhibition : Binds to the ATP-binding pocket (K<sub>i</sub> = 0.42 µM) .

  • Antimicrobial Action : Disrupts fungal cytochrome P450 (CYP51) with IC<sub>50</sub> = 1.8 µM.

Key Structural Comparisons

Analog Modification Reactivity Difference
Diethyl 5,5'-(butane-1,4-diylbis{sulfanediyl})bis(thiadiazole-4-carboxylate)Alkane linker instead of fluorophenylReduced electrophilicity; slower nucleophilic substitution
Ethyl 5-{[4-(acetylphenyl)-triazol-5-yl]sulfanyl}thiadiazole-4-carboxylateAcetophenone substitutionEnhanced stability under basic conditions

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Compounds containing triazole and thiadiazole moieties are known for their antimicrobial properties. Ethyl 5-{[4-(ethoxycarbonyl)-1-(4-fluorophenyl)-1H-1,2,3-triazol-5-yl]sulfanyl}-1,2,3-thiadiazole-4-carboxylate has shown promising results in inhibiting various bacterial strains and fungi. Studies have indicated that the presence of the triazole ring enhances its interaction with microbial enzymes, leading to increased efficacy against pathogens.

Anticancer Properties
Research indicates that this compound exhibits cytotoxic effects against several cancer cell lines. The mechanism of action is believed to involve the induction of apoptosis through the activation of caspase pathways. In vitro studies have demonstrated significant growth inhibition in breast cancer and leukemia cell lines, suggesting its potential as a lead compound for further development in cancer therapeutics.

Enzyme Inhibition
The compound has been studied for its ability to inhibit key enzymes involved in metabolic pathways. For example, it shows high binding affinity towards certain kinases and proteases, which are critical targets in drug design for various diseases including cancer and diabetes. Interaction studies have provided insights into its binding mechanisms and specificity towards these enzymes.

Agricultural Applications

Pesticidal Activity
The structural characteristics of this compound suggest potential use as a pesticide or herbicide. Preliminary studies have shown that it can effectively target specific pests while minimizing impact on beneficial insects. Its mode of action appears to disrupt metabolic processes in target organisms.

Plant Growth Regulation
Additionally, this compound may serve as a plant growth regulator. Research indicates that it can enhance growth rates and yield in certain crops by modulating hormonal pathways within plants. This application is particularly valuable in sustainable agriculture practices where chemical inputs are minimized.

Material Science

Polymer Chemistry
In the field of material science, this compound can be utilized as a building block for synthesizing novel polymers with enhanced properties. Its functional groups allow for incorporation into polymer matrices that exhibit improved thermal stability and mechanical strength.

Nanotechnology
The compound's unique properties also lend themselves to applications in nanotechnology. It can be used to create nanostructured materials with specific functionalities such as drug delivery systems or sensors due to its ability to form stable complexes with metal ions or biomolecules.

Summary Table of Applications

Application AreaSpecific UseMechanism/Effect
Medicinal ChemistryAntimicrobial activityInhibits microbial enzymes
Anticancer propertiesInduces apoptosis in cancer cells
Enzyme inhibitionBinds to kinases/proteases
Agricultural SciencePesticidal activityDisrupts metabolic processes in pests
Plant growth regulationModulates hormonal pathways
Material SciencePolymer chemistryEnhances thermal stability and mechanical strength
NanotechnologyForms stable complexes for drug delivery/sensors

Mechanism of Action

The mechanism of action of ethyl 5-{[4-(ethoxycarbonyl)-1-(4-fluorophenyl)-1H-1,2,3-triazol-5-yl]sulfanyl}-1,2,3-thiadiazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the modulation of their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Ethyl 5-{[4-(ethoxycarbonyl)-1-(4-fluorophenyl)-1H-1,2,3-triazol-5-yl]sulfanyl}-1,2,3-thiadiazole-4-carboxylate can be compared with other similar compounds, such as:

These compounds share similar structural features but differ in the substituents attached to the triazole and thiadiazole rings. The differences in substituents can lead to variations in their chemical properties, reactivity, and potential applications. The unique combination of functional groups in this compound contributes to its distinct chemical behavior and potential for diverse applications.

Biological Activity

Ethyl 5-{[4-(ethoxycarbonyl)-1-(4-fluorophenyl)-1H-1,2,3-triazol-5-yl]sulfanyl}-1,2,3-thiadiazole-4-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the synthesis, biological activity, and potential therapeutic applications of this compound.

Chemical Structure and Properties

The compound features a unique combination of functional groups, including:

  • A triazole moiety
  • A thiadiazole structure
  • An ethyl ester functionality
  • A fluorophenyl group

These structural characteristics may enhance its biological activity and solubility in organic solvents. The molecular weight of the compound is approximately 423.4 g/mol .

Synthesis

The synthesis of this compound typically involves several key steps that include:

  • Formation of the triazole ring through a cycloaddition reaction.
  • Introduction of the thiadiazole moiety.
  • Esterification to yield the ethyl ester.

Biological Activity

Compounds containing triazole and thiadiazole moieties have shown a range of biological activities including:

  • Antimicrobial Activity : The compound has been tested against various microorganisms, exhibiting significant antibacterial effects against strains such as Staphylococcus aureus and Escherichia coli .
  • Antifungal Activity : It has also demonstrated antifungal properties against pathogens like Candida albicans and Aspergillus fumigatus .

Case Studies and Research Findings

Several studies have highlighted the biological potential of similar compounds:

  • A study on related triazole derivatives reported moderate to good antimicrobial activities against several bacterial strains .
  • Another research focused on ethyl derivatives with similar structures indicated promising results against both bacterial and fungal pathogens .

Comparative Analysis with Related Compounds

To better understand the unique aspects of this compound, we can compare it with structurally similar compounds:

Compound NameStructure FeaturesUnique Aspects
Diethyl 5,5'-(butane-1,4-diylbis{[4-(ethoxycarbonyl)-1H-1,2,3-triazole-1,5-diyl]sulfanediyl})bis(1,2,3-thiadiazole-4-carboxylate)Similar triazole-thiadiazole frameworkLarger alkane linker may affect solubility and biological activity
Ethyl 5-{[4-(acetylphenyl)-1H-1,2,3-triazol-5-yl]sulfanyl}-1,2,3-thiadiazole-4-carboxylateContains acetophenone instead of fluorophenylDifferent electronic properties due to acetophenone
4-(Ethoxycarbonyl)-1H-1,2,3-triazolLacks thiadiazole partSimpler structure may result in different reactivity and biological properties

Potential Therapeutic Applications

Given its diverse biological activities, this compound holds promise for various therapeutic applications:

  • Antimicrobial Agents : Its efficacy against bacteria and fungi makes it a candidate for developing new antimicrobial agents.
  • Cancer Research : Preliminary studies suggest potential anticancer properties that warrant further investigation .

Properties

Molecular Formula

C16H14FN5O4S2

Molecular Weight

423.4 g/mol

IUPAC Name

ethyl 5-[5-ethoxycarbonyl-3-(4-fluorophenyl)triazol-4-yl]sulfanylthiadiazole-4-carboxylate

InChI

InChI=1S/C16H14FN5O4S2/c1-3-25-14(23)11-13(22(20-18-11)10-7-5-9(17)6-8-10)27-16-12(19-21-28-16)15(24)26-4-2/h5-8H,3-4H2,1-2H3

InChI Key

ZKZKGHBLAHSCIM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N(N=N1)C2=CC=C(C=C2)F)SC3=C(N=NS3)C(=O)OCC

Origin of Product

United States

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